4-Methoxyphenylmagnesium bromide

Catalog No.
S1505031
CAS No.
13139-86-1
M.F
C7H7BrMgO
M. Wt
211.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxyphenylmagnesium bromide

CAS Number

13139-86-1

Product Name

4-Methoxyphenylmagnesium bromide

IUPAC Name

magnesium;methoxybenzene;bromide

Molecular Formula

C7H7BrMgO

Molecular Weight

211.34 g/mol

InChI

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

RBWRWAUAVRMBAC-UHFFFAOYSA-M

SMILES

COC1=CC=[C-]C=C1.[Mg+2].[Br-]

Canonical SMILES

COC1=CC=[C-]C=C1.[Mg+2].[Br-]

Denickelation of Porphyrins

Porphyrins are cyclic molecules with a unique structure that can bind various metal ions. In some cases, replacing the bound metal with another can be beneficial for studying their properties or functionalities. 4-Methoxyphenylmagnesium bromide has been used to remove nickel from porphyrins, a process known as denickelation. This allows researchers to introduce other metals, such as magnesium, into the porphyrin structure for further investigation. Source: [Sigma-Aldrich 4-Methoxyphenylmagnesium bromide product page: ]

Synthesis of Tubulin Polymerization Inhibitors

Tubulin is a protein essential for the formation of microtubules, which are cellular structures that play a crucial role in cell division and other cellular processes. Disrupting microtubule formation can have therapeutic implications, making tubulin polymerization inhibitors valuable tools in cancer research. 4-Methoxyphenylmagnesium bromide has been employed in the synthesis of 2-Amino-3,4,5-trimethoxybenzophenone, a known inhibitor of tubulin polymerization. Source: [Sigma-Aldrich 4-Methoxyphenylmagnesium bromide product page: ]

Total Synthesis of Natural Products

Natural products, often derived from plants and other organisms, possess diverse and valuable properties that have applications in medicine, agriculture, and material science. The total synthesis of these complex molecules allows scientists to understand their structure and potentially develop new drugs or materials. 4-Methoxyphenylmagnesium bromide has been used as a reagent in the total synthesis of (−)-centrolobine, a natural product with potential anti-cancer properties. Source: [Sigma-Aldrich 4-Methoxyphenylmagnesium bromide product page: ]

4-Methoxyphenylmagnesium bromide is an organometallic compound with the molecular formula C7_7H7_7BrMgO and a molecular weight of 211.34 g/mol. It is classified as a Grignard reagent, primarily utilized for introducing the 4-methoxyphenyl group in organic synthesis. This compound appears as a yellow to brown liquid and is sensitive to air and moisture, reacting vigorously with water .

4-Methoxyphenylmagnesium bromide is a hazardous compound due to its following properties:

  • Flammability: Highly flammable liquid and vapor [].
  • Reactivity: Reacts violently with water, releasing flammable hydrogen gas [].
  • Skin and eye irritant: Causes severe skin burns and eye damage [].
, including:

  • Nucleophilic Addition: It acts as a nucleophile in reactions with carbonyl compounds, leading to the formation of alcohols.
  • Coupling Reactions: This reagent can engage in coupling reactions with alkyl halides or other electrophiles, facilitating the synthesis of complex organic molecules.
  • Formation of Aryl Compounds: It can be used to create aryl compounds through electrophilic aromatic substitution reactions .

4-Methoxyphenylmagnesium bromide is typically synthesized through the reaction of 4-methoxyphenyl bromide with magnesium in an anhydrous ether solvent, such as tetrahydrofuran or diethyl ether. The general reaction can be represented as follows:

C7H7Br+MgC7H7MgBr+Br\text{C}_7\text{H}_7\text{Br}+\text{Mg}\rightarrow \text{C}_7\text{H}_7\text{MgBr}+\text{Br}^-

This reaction requires careful handling to avoid moisture and air exposure, which can lead to degradation or unwanted side reactions .

The primary applications of 4-methoxyphenylmagnesium bromide include:

  • Organic Synthesis: It serves as a crucial reagent in the synthesis of various organic compounds.
  • Pharmaceutical Development: Its ability to introduce functional groups makes it valuable in drug discovery and development processes.
  • Material Science: It may be employed in creating novel materials through polymerization reactions involving methoxyphenyl groups .

Several compounds share structural similarities with 4-methoxyphenylmagnesium bromide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Methylphenylmagnesium bromideC7_7H9_9BrMgOContains a methyl group instead of methoxy
4-Hydroxyphenylmagnesium bromideC7_7H9_9BrMgOHydroxyl group alters reactivity and properties
Phenylmagnesium bromideC6_6H5_5MgBrLacks substituents; simpler structure
3-Methoxyphenylmagnesium bromideC7_7H9_9BrMgOMethoxy group at a different position affects reactivity

The presence of the methoxy group in 4-methoxyphenylmagnesium bromide enhances its nucleophilicity compared to similar compounds, making it particularly effective in Grignard reactions and organic synthesis applications .

Traditional Preparation Techniques

Bromoanisole-Magnesium Reactivity in Ether Solvents

The classical synthesis of 4-methoxyphenylmagnesium bromide involves the reaction of 4-bromoanisole (1-bromo-4-methoxybenzene) with magnesium metal in anhydrous ether or THF. The reaction proceeds via a single-electron transfer mechanism, where magnesium reduces the carbon-bromine bond to generate a phenylmagnesium bromide intermediate. Coordinating solvents like THF stabilize the Grignard reagent by solvating the magnesium center, forming complexes such as C₆H₅MgBr(OC₄H₈)₂. The use of aprotic solvents is critical, as protic solvents (e.g., water or alcohols) lead to rapid hydrolysis, yielding benzene derivatives.

Temperature and Solvent Optimization for Grignard Formation

Reaction efficiency heavily depends on solvent selection and temperature control. Studies comparing ethers, THF, and 2-MeTHF demonstrate that 2-MeTHF minimizes Wurtz coupling by-products (e.g., biphenyl derivatives) while maintaining high yields (>90%). Optimal temperatures range from 35–80°C for initiation, with subsequent exothermic reactions moderated at 20–25°C. For example, a 22.5 mmol scale reaction in THF at ambient temperature achieves full conversion within 18 hours. Elevated temperatures (>40°C) in toluene or dichloromethane (DCM) are less effective, often requiring activators like DIBAL-H.

Molar Ratios and Reaction Time Parameters

Stoichiometric ratios of 4-bromoanisole to magnesium between 1:1 and 1.2:1 are ideal, ensuring complete consumption of the aryl halide. Substoichiometric magnesium leads to unreacted starting material, while excess magnesium increases side reactions. Reaction times vary from 1–12 hours, with longer durations (18–24 hours) necessary for low-reactivity substrates. Gram-scale syntheses in 2-MeTHF report yields of 90–95% with <5% dibromoanisole by-products.

Continuous Flow Synthesis and Process Intensification

Continuous flow systems have revolutionized the synthesis of 4-methoxyphenylmagnesium bromide by addressing inherent challenges in batch processes, such as thermal runaway risks and mixing inefficiencies. In a representative protocol, a solution of 1-bromo-4-methoxybenzene (0.5 mol L⁻¹ in tetrahydrofuran) is pumped through a reactor packed with magnesium turnings at 35°C, achieving full conversion within minutes [1]. Key parameters include:

Table 1: Continuous Flow Synthesis Parameters for 4-Methoxyphenylmagnesium Bromide

ParameterLab Scale (4 mL/min)Pilot Scale (148 mL/min)
Halide Concentration0.5 mol L⁻¹0.5 mol L⁻¹
Reactor Temperature35°C35°C
Magnesium MorphologyCoarse TurningsCoarse Turnings
Selectivity (Grignard)75–89%91%

Process intensification strategies, such as multi-stage microreactors, enhance heat dissipation and mixing uniformity. For example, Vapourtec R-series systems employ column reactors with in-situ magnesium activation, enabling stable reagent output until 60–70% magnesium consumption [2]. This approach reduces solvent waste by 35% and shortens production cycles by 86% compared to batch methods [3].

Impact of Magnesium Morphology (Turnings vs. Powder)

The physical form of magnesium significantly influences reaction kinetics and product purity. Coarse turnings (1–3 mm) provide a balance between surface area and structural integrity, minimizing passivation from oxide layers. Pilot-scale trials demonstrate that coarse magnesium achieves 91% selectivity for 4-methoxyphenylmagnesium bromide, whereas fine powder (≤0.5 mm) increases Wurtz coupling byproducts to 5% [1].

Mechanistic Insights:

  • Surface Area: Powdered magnesium offers higher surface area but accelerates side reactions due to uncontrolled initiation sites.
  • Flow Dynamics: Coarse turnings maintain consistent flow rates in packed-bed reactors, reducing clogging risks during pilot-scale operations [1] [5].
  • Activation Requirements: Turnings require pre-treatment with iodine or mechanical abrasion to remove oxide layers, whereas powder reactors utilize in-situ activation via halide exchange [2].

Table 2: Selectivity Comparison by Magnesium Morphology

MorphologyReactor TypeSelectivity (Grignard)Wurtz Byproduct
CoarseTubular (Pilot)91%2%
FineMicroreactor (Lab)89%0%

Trace Element Control in Industrial-Scale Production

Industrial synthesis demands stringent control over magnesium feedstock purity to avoid catalytic poisoning and side reactions. Trace elements such as iron (≥0.1%) or nickel (≥0.05%) accelerate Wurtz coupling, reducing Grignard selectivity by up to 8% [1]. Advanced purification techniques include:

  • Solvent Distillation: Tetrahydrofuran (THF) is dried over sodium benzophenone to maintain water levels below 10 ppm, preventing proto-decomposition of the Grignard reagent [5].
  • Magnesium Sourcing: High-purity magnesium (≥99.9%) from electrolytic processes minimizes aluminum and copper contaminants, which alter reaction pathways [4].
  • Inline Monitoring: Near-infrared (NIR) spectroscopy tracks reagent stoichiometry in real time, ensuring allylmagnesium chloride ratios remain within ±2% of the target [5].

Table 3: Trace Element Limits for Industrial Production

ElementMaximum Allowable Concentration
Iron (Fe)0.08%
Nickel (Ni)0.03%
Aluminum (Al)0.12%

Hydrogen Bond Acceptor Count

3

Exact Mass

209.95307 g/mol

Monoisotopic Mass

209.95307 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 68 of 69 companies with hazard statement code(s):;
H225 (44.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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